molecular formula C27H25N7O3 B11469406 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11469406
M. Wt: 495.5 g/mol
InChI Key: UOPJUZUBSWMGHA-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes a pyrimidine ring, an indole moiety, and an isoindoline-1,3-dione group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through a series of condensation reactions.

    Indole Moiety Introduction: The indole group is introduced via electrophilic substitution reactions.

    Coupling Reactions: The pyrimidine and indole intermediates are coupled using amide bond formation techniques.

    Final Assembly: The isoindoline-1,3-dione group is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
  • **this compound

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H25N7O3

Molecular Weight

495.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C27H25N7O3/c1-16-13-17(2)31-27(30-16)33-26(28-12-11-18-14-29-22-10-6-5-7-19(18)22)32-23(35)15-34-24(36)20-8-3-4-9-21(20)25(34)37/h3-10,13-14,29H,11-12,15H2,1-2H3,(H2,28,30,31,32,33,35)

InChI Key

UOPJUZUBSWMGHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C

Origin of Product

United States

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